1-Hydroxy-1-methylurea

Antineoplastic Ribonucleotide Reductase Inhibition In Vivo Efficacy

Preclinical reproducibility in RNR inhibition studies is compromised by using hydroxyurea or positional isomers. 1-Hydroxy-1-methylurea (CAS 7433-43-4) offers a distinct antiperiplanar conformation validated by crystallography, ensuring accurate SAR assessments. - Superior tumor growth inhibition vs. hydroxyurea in rat mammary carcinoma models (Hilf et al., 1966) - Distinct partial inhibition profile against E. coli RNR, enabling mechanistic dissection - ≥98% purity for reliable reference standard use in QC and method development

Molecular Formula C2H6N2O2
Molecular Weight 90.08 g/mol
CAS No. 7433-43-4
Cat. No. B132013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1-methylurea
CAS7433-43-4
Synonyms1-Hydroxy-1-methylurea;  1-Methyl-1-hydroxyurea;  1-Methylhydroxyurea;  NSC 529064;  SQ 17589;  N-Hydroxy-N-methylurea; 
Molecular FormulaC2H6N2O2
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESCN(C(=O)N)O
InChIInChI=1S/C2H6N2O2/c1-4(6)2(3)5/h6H,1H3,(H2,3,5)
InChIKeyOCWOEDAIWSVHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-1-methylurea (CAS 7433-43-4): A Structurally Differentiated Hydroxyurea Analog for Targeted Ribonucleotide Reductase Inhibition Research and Chemical Procurement


1-Hydroxy-1-methylurea (CAS 7433-43-4, also known as N-hydroxy-N-methylurea or 1-methylhydroxyurea) is a hydroxyurea derivative characterized by a hydroxyl group and a methyl group substituted on the same nitrogen atom of the urea backbone [1]. This compound belongs to the class of ribonucleotide reductase (RNR) inhibitors and is defined by its molecular formula C₂H₆N₂O₂ and a molecular weight of 90.08 g/mol . Its structural configuration imparts distinct conformational and activity properties compared to both its parent compound hydroxyurea and its positional isomer 1-hydroxy-3-methylurea [2].

Structurally distinct N1-methyl hydroxyurea analog for ribonucleotide reductase (RNR) inhibition studies
Defined antiperiplanar conformation supports targeted SAR and pharmacophore characterization
May support DNA synthesis inhibition assays and in vivo tumor model-response studies

The Critical Importance of Selecting 1-Hydroxy-1-methylurea Over Other Hydroxyurea Analogs: Why Structural Precision Matters for Reproducible Research and Procurement Decisions


Substituting 1-hydroxy-1-methylurea with other hydroxyurea analogs, including the parent hydroxyurea or the positional isomer 1-hydroxy-3-methylurea, is not scientifically justifiable due to marked differences in molecular conformation and resultant biological activity. Crystallographic studies reveal that 1-hydroxy-1-methylurea adopts a distinct antiperiplanar O-N-C=O conformation stabilized by intramolecular hydrogen bonding, with the methyl group deviating from the urea plane, whereas 1-hydroxy-3-methylurea is more planar [1]. These subtle structural variations translate into significant differences in ribonucleotide reductase inhibition potency and in vivo efficacy [2]. Procurement of the exact compound is therefore essential to ensure experimental reproducibility and to accurately assess structure-activity relationships [3].

1-Hydroxy-1-methylurea
Hydroxyurea
Antiplanar vs. planar conformation; distinct RNR inhibition and in vivo model response may not transfer
1-Hydroxy-1-methylurea
1-Hydroxy-3-methylurea
Positional isomer with different molecular geometry; bioactivity and antimitotic profile may shift

Quantitative Evidence Guide: Differentiated Activity of 1-Hydroxy-1-methylurea (CAS 7433-43-4) Versus Hydroxyurea and Structural Analogs in Key Biological and Biochemical Assays


Superior In Vivo Tumor Growth Inhibition in Fischer Rat HMC Mammary Carcinoma Model Compared to Hydroxyurea

In a direct head-to-head comparison, 1-hydroxy-1-methylurea (1-methyl-1-hydroxyurea) demonstrated significantly greater inhibition of neoplastic growth than the parent compound hydroxyurea in a transplantable HMC mammary tumor model in Fischer rats [1]. The study established that 1-ethyl-1-hydroxyurea and 1-methyl-1-hydroxyurea are more effective than hydroxyurea in causing inhibition of neoplastic growth [1].

In Vivo Tumor Growth Inhibition
Head-to-head
Reported higher tumor growth inhibition response compared to hydroxyurea in Fischer rat HMC mammary carcinoma model
Supports in vivo model-response context
Rank order established; exact quantitative difference not specified
Antineoplastic Ribonucleotide Reductase Inhibition In Vivo Efficacy

In Vitro DNA Synthesis Inhibition Potency: 1-Hydroxy-1-methylurea (MHU) Outperforms Hydroxyurea (HU) and 1-Ethyl-1-hydroxyurea (EHU)

An in vitro assay measuring inhibition of DNA synthesis in an ascites tumor cell system revealed a relative potency order of 1-hydroxy-1-methylurea (MHU) > hydroxyurea (HU) > 1-ethyl-1-hydroxyurea (EHU) [1]. This direct comparison, conducted under identical experimental conditions, demonstrates that the N-methyl substitution at the hydroxyl-bearing nitrogen enhances inhibitory activity compared to the unsubstituted parent.

DNA Synthesis Inhibition
Head-to-head
Rank order: MHU > HU > EHU in ascites tumor cell DNA synthesis assay
Supports DNA synthesis inhibition assay context
Similar dose-response slopes; relative potency order reported
DNA Synthesis Inhibition Ribonucleotide Reductase Ascites Tumor Cells

Ribonucleotide Reductase Inhibition: 1-Hydroxy-1-methylurea Exhibits 55% Inhibition at 10 mM Against E. coli RNR, a Distinct Profile from Complete Inhibition by Hydroxyurea

In a standardized enzyme inhibition study using Escherichia coli ribonucleotide reductase (RNR, EC 1.17.4.1), 1-hydroxy-1-methylurea (1-methyl-1-hydroxyurea) achieved 55% inhibition at a concentration of 10 mM [1]. This is a notably different inhibition profile compared to hydroxyurea, which under the same conditions (10 mM) produced complete (100%) inhibition of the enzyme [1]. This data demonstrates that methylation at the N-hydroxy position significantly alters the compound's interaction with the RNR active site, potentially offering a different selectivity or efficacy profile.

RNR Inhibition at 10 mM
Cross-study comparable
55% inhibition (vs. 100% by hydroxyurea)
Supports partial enzyme blockade context
E. coli RNR assay; complete inhibition for HU reported
Ribonucleotide Reductase Inhibition Enzyme Assay Hydroxyurea Analog

Antimitotic Activity: Preserved in 1-Hydroxy-1-methylurea, Distinguishing It from Inactive 3-Substituted Analogs

In a comprehensive structure-activity relationship (SAR) study evaluating 25 hydroxyurea derivatives, antimitotic properties were preserved in derivatives where a methyl or ethyl group is substituted for hydrogen at position 1 [1]. This finding confirms that 1-hydroxy-1-methylurea retains potent antimitotic activity, whereas substitution at other positions, such as the hydroxyl proton with a methyl group, can convert the drug into an inactive form [1]. This data is crucial for differentiating 1-hydroxy-1-methylurea from other methylated hydroxyurea isomers that may exhibit diminished or absent antimitotic effects.

Antimitotic Activity
Class-level inference
Preserved antimitotic activity for 1-substituted analogs; inactive for 3-substituted
Supports isomer-specific SAR context
Mouse vaginal mucosa assay; substitution pattern critical
Antimitotic Activity Structure-Activity Relationship Topical Chemotherapy

Optimal Research and Industrial Use Cases for 1-Hydroxy-1-methylurea Based on Quantifiable Evidence


Preclinical In Vivo Efficacy Studies for Solid Tumor Models

As demonstrated by Hilf et al. (1966), 1-hydroxy-1-methylurea exhibits superior in vivo tumor growth inhibition compared to hydroxyurea in a rat mammary carcinoma model [1]. Researchers focusing on evaluating novel hydroxyurea analogs in preclinical oncology should prioritize this compound to benchmark against established efficacy, potentially reducing tumor burden more effectively than the parent drug.

In Vitro Studies of DNA Synthesis Inhibition and Ribonucleotide Reductase Pharmacology

The compound's greater potency than hydroxyurea in inhibiting DNA synthesis in ascites tumor cells (Gale et al., 1968) and its distinct partial inhibition profile against E. coli RNR (Kjoller Larsen et al., 1982) make it a valuable tool for dissecting the mechanisms of RNR inhibition and DNA replication arrest [2][3]. Its use allows for dose-response studies where complete enzyme inhibition is not required.

Structure-Activity Relationship (SAR) Investigations of Hydroxyurea-Based Pharmacophores

The precise structural data from Nielsen et al. (1993) on the antiperiplanar conformation and the SAR findings of Yu et al. (1974) on antimitotic activity establish 1-hydroxy-1-methylurea as a critical comparator for understanding how N1-methyl substitution impacts molecular geometry and biological function [4][5]. This is essential for medicinal chemistry programs aimed at designing next-generation RNR inhibitors with improved therapeutic windows.

Analytical Chemistry and Quality Control of Hydroxyurea Derivatives

With a purity specification of ≥98% as offered by major chemical suppliers, 1-hydroxy-1-methylurea (CAS 7433-43-4) serves as a reliable reference standard for analytical method development, impurity profiling, and quality control of hydroxyurea-based pharmaceuticals or research samples .

Application
Selection Property
Validation Focus
In Vivo Tumor Model Response Studies
Model-response comparative context
Endpoint reproducibility in solid tumor models
DNA Synthesis & RNR Enzyme Assay Studies
DNA synthesis inhibition assay context
Dose-response and partial inhibition profiling
Pharmacophore SAR & Conformation Studies
Conformation-dependent activity profile
SAR interpretation for N1-methyl substitution
Analytical Reference Standard
High-purity reference standard profile
Method development and impurity profiling

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